molecular formula C6H15ClO3Si B1208415 3-Chloropropyltrimethoxysilane CAS No. 2530-87-2

3-Chloropropyltrimethoxysilane

Cat. No.: B1208415
CAS No.: 2530-87-2
M. Wt: 198.72 g/mol
InChI Key: OXYZDRAJMHGSMW-UHFFFAOYSA-N
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Description

3-Chloropropyltrimethoxysilane: is an organosilane compound with the chemical formula Cl(CH₂)₃Si(OCH₃)₃. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in various industrial applications. This compound is known for its ability to form self-assembled monolayers (SAMs) that facilitate the surface modification of different bio- and nano-materials .

Biochemical Analysis

Biochemical Properties

(3-Chloropropyl)trimethoxysilane plays a significant role in biochemical reactions, primarily through its ability to form covalent bonds with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules by forming stable siloxane bonds. For instance, (3-Chloropropyl)trimethoxysilane can react with hydroxyl groups on the surface of proteins or enzymes, leading to the formation of a covalent linkage. This interaction can modify the surface properties of the biomolecules, enhancing their stability and functionality .

Cellular Effects

The effects of (3-Chloropropyl)trimethoxysilane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Chloropropyl)trimethoxysilane has been shown to affect the expression of genes involved in cell adhesion and proliferation. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (3-Chloropropyl)trimethoxysilane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and enzymes. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, (3-Chloropropyl)trimethoxysilane can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloropropyl)trimethoxysilane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol. Long-term exposure to (3-Chloropropyl)trimethoxysilane has been shown to affect cellular function, with potential impacts on cell viability and proliferation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (3-Chloropropyl)trimethoxysilane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, (3-Chloropropyl)trimethoxysilane can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

(3-Chloropropyl)trimethoxysilane is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. For example, (3-Chloropropyl)trimethoxysilane can interact with enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity within the cell .

Transport and Distribution

Within cells and tissues, (3-Chloropropyl)trimethoxysilane is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of transport proteins. Once inside the cell, (3-Chloropropyl)trimethoxysilane can localize to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of (3-Chloropropyl)trimethoxysilane is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (3-Chloropropyl)trimethoxysilane can localize to the cell membrane, where it can interact with membrane-bound proteins and receptors, influencing cell signaling and communication .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Substituted silanes.

Properties

IUPAC Name

3-chloropropyl(trimethoxy)silane
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InChI

InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXYZDRAJMHGSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCl)(OC)OC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO3Si
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Related CAS

163219-73-6
Record name Silane, (3-chloropropyl)trimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID4027490
Record name (3-Chloropropyl)trimethoxysilane
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Molecular Weight

198.72 g/mol
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Physical Description

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, (3-chloropropyl)trimethoxy-
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Record name 3-Chloropropyltrimethoxysilane
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Vapor Pressure

0.39 [mmHg]
Record name 3-Chloropropyltrimethoxysilane
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CAS No.

2530-87-2
Record name 3-(Trimethoxysilyl)propyl chloride
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Record name (3-Chloropropyl)trimethoxysilane
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Record name (3-Chloropropyl)trimethoxysilane
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Record name Silane, (3-chloropropyl)trimethoxy-
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Record name 3-chloropropyltrimethoxysilane
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Record name (3-CHLOROPROPYL)TRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

The same researchers also report the results of directly hydrosilating allyl chloride with trimethoxysilane in the presence of several ruthenium complexes. A maximum yield of 73.6% of chloropropyltrimethoxysilane is reported in Table 2 for the reaction between trimethoxysilane and allyl chloride at a 4/l molar ratio. Assuming the use of the "typical reaction procedure," the process may have employed a ruthenium carbonyl catalyst in an amount to provide at least about 155 parts per million by weight of ruthenium metal in the reaction mixture. Apparently, the reaction also was conducted in a sealed reactor under autogenous pressure in the presence of at least 13.3% by weight of toluene solvent for 16 hours at 80° C. The conversion of limiting allyl chloride was complete, and thus the yields of by-products such as propyltrimethoxysilane, tetramethoxysilane and hydrogen, were not insignificant. The same reaction, at a 2/1 molar ratio of trimethoxysilane to allyl chloride, in the presence of the same absolute weights of ruthenium catalyst and toluene solvent, provided a 72.2% yield of chloropropyltrimethoxysilane on a molar basis, with similar by-product yields at complete conversion of limiting allyl chloride. At a 1/1 molar ratio, the conversion of allyl chloride was not complete. At this mole ratio, a maximum yield of only 52.4% was obtained after 16 hours at 50° C., while at 80° C. the yield was only 26.4%. (Table 2).
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Synthesis routes and methods II

Procedure details

A potentially more economical route is the direct hydrosilation reaction of triethoxysilane and allyl chloride. Platinum is the most widely used hydrosilation catalyst and its use for the hydrosilation reaction of allyl chloride and triethoxysilane has been reported. According to U.S. Pat. No. 3,795,656, a 70% yield was obtained for the Pt-catalyzed hydrosilation reaction of allyl chloride and triethoxysilane. Belyakova et al., Obshch. Khim 1974, 44, 2439-2442, describes the Pt-catalyzed hydrosilation reaction of silanes with allyl chloride and reports a 14% yield for chloropropyltriethoxysilane. As disclosed in Japanese Patent No. 11,199,588, the Pt-catalyzed hydrosilation reaction of trimethoxysilane and allyl chloride resulted in a 70% yield of chloropropyltrimethoxysilane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (3-Chloropropyl)trimethoxysilane interact with its target?

A1: (3-Chloropropyl)trimethoxysilane exhibits a bifunctional nature. One end, the trimethoxysilane group, readily hydrolyzes to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups (OH) present on various substrates, such as silica, glass, metal oxides, and some polymers [, , , , , ]. This condensation reaction leads to the formation of stable covalent Si-O-Si bonds, effectively anchoring CPTMS to the target surface.

Q2: What are the downstream effects of this interaction?

A2: Once anchored, the other end of CPTMS, the chloropropyl group, remains available for further reactions. This allows for the attachment of various molecules or functionalities to the modified surface. For instance, the chlorine atom can be substituted by nucleophiles like amines, introducing desired chemical groups for specific applications [, , , , ]. This modification can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility, tailoring the material for a wide range of applications.

Q3: What is the molecular formula and weight of (3-Chloropropyl)trimethoxysilane?

A3: The molecular formula of (3-Chloropropyl)trimethoxysilane is C6H15ClO3Si. Its molecular weight is 214.72 g/mol.

Q4: What spectroscopic data can be used to characterize (3-Chloropropyl)trimethoxysilane?

A4: (3-Chloropropyl)trimethoxysilane can be characterized using several spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule, confirming its structure and purity [, , , ].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the molecule. Characteristic peaks for Si-O-CH3, Si-O-Si, C-Cl, and C-H bonds can be observed [, , , , , , ].

Q5: Is (3-Chloropropyl)trimethoxysilane compatible with a variety of materials?

A5: Yes, (3-Chloropropyl)trimethoxysilane demonstrates compatibility with a wide range of materials, including:

  • Inorganic materials: Silica, glass, metal oxides (e.g., TiO2, Fe3O4, Al2O3, Nb2O5, ZnO), and clays (e.g., vermiculite) [, , , , , , , ].
  • Organic polymers: Some polymers containing suitable functional groups for condensation, such as polyvinylidene fluoride (PVDF) [].

Q6: What about the stability of (3-Chloropropyl)trimethoxysilane and its modifications under various conditions?

A6: The stability of CPTMS and its derivatives depends on the specific modification and the conditions they are exposed to:

  • Thermal stability: The thermal stability of CPTMS-modified materials depends on the grafted functionalities. While the Si-O-Si bond exhibits good thermal stability, the organic moieties may degrade at elevated temperatures [, , , ].

Q7: Can (3-Chloropropyl)trimethoxysilane-modified materials be used in catalysis?

A7: While CPTMS itself is not a catalyst, its ability to immobilize catalytic species on solid supports makes it valuable in catalysis. Researchers have successfully immobilized various catalysts, including metal complexes, enzymes, and organic molecules, onto CPTMS-modified materials [, , , , ].

Q8: How does the immobilization affect the catalytic properties?

A8: Immobilization can influence catalytic properties in several ways:

  • Enhanced stability: Anchoring catalysts on solid supports can improve their stability and prevent aggregation, leading to prolonged activity and reusability [, , , ].
  • Altered selectivity: The confined environment within porous supports can influence reaction pathways, potentially enhancing selectivity towards desired products [, ].

Q9: Are there any computational studies related to (3-Chloropropyl)trimethoxysilane and its applications?

A9: Computational chemistry techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide valuable insights into the interaction of CPTMS with various surfaces, the structure and properties of modified materials, and the mechanism of catalytic reactions involving immobilized species. While the provided research abstracts do not explicitly mention specific computational studies, these techniques are increasingly employed in material science and catalysis research to complement experimental findings.

Q10: How does modifying the structure of (3-Chloropropyl)trimethoxysilane affect its activity?

A10: Modifying the structure of (3-Chloropropyl)trimethoxysilane can significantly impact its reactivity and applications. For example:

  • Changing the length of the alkyl chain: A longer or shorter alkyl chain can affect the hydrophobicity and steric hindrance around the reactive chlorine atom, influencing its accessibility for further reactions [, ].
  • Introducing different functional groups: Replacing the chlorine atom with other functional groups, such as amine or thiol groups, can alter the reactivity and allow for the attachment of different molecules [, , , , ].

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